molecular formula C24H28N4O2S B3310482 N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3,5-dimethylbenzene-1-sulfonamide CAS No. 946207-08-5

N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3,5-dimethylbenzene-1-sulfonamide

Cat. No.: B3310482
CAS No.: 946207-08-5
M. Wt: 436.6 g/mol
InChI Key: XVKSUQATYKXTQH-UHFFFAOYSA-N
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Description

N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3,5-dimethylbenzene-1-sulfonamide is a complex organic compound that features a sulfonamide group attached to a pyridazine ring, which is further substituted with an azepane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3,5-dimethylbenzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine ring, which is then functionalized with the azepane group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Scale-up processes would also need to address issues such as solvent recovery and waste management to ensure sustainability.

Chemical Reactions Analysis

Types of Reactions

N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3,5-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups attached to the pyridazine ring.

    Reduction: This can be used to alter the oxidation state of the nitrogen atoms in the azepane ring.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the sulfonamide group.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups to the aromatic rings.

Scientific Research Applications

N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3,5-dimethylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The pyridazine ring can interact with various receptors, modulating their signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-4-methylbenzenesulfonamide
  • N-(4-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3-methylbenzenesulfonamide

Uniqueness

What sets N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3,5-dimethylbenzene-1-sulfonamide apart is its specific substitution pattern, which can confer unique biological activities and chemical reactivity. This makes it a valuable compound for further research and development .

Properties

IUPAC Name

N-[4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-3,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O2S/c1-18-15-19(2)17-22(16-18)31(29,30)27-21-9-7-20(8-10-21)23-11-12-24(26-25-23)28-13-5-3-4-6-14-28/h7-12,15-17,27H,3-6,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVKSUQATYKXTQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3,5-dimethylbenzene-1-sulfonamide
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N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3,5-dimethylbenzene-1-sulfonamide
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N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3,5-dimethylbenzene-1-sulfonamide
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N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3,5-dimethylbenzene-1-sulfonamide
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N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3,5-dimethylbenzene-1-sulfonamide
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N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3,5-dimethylbenzene-1-sulfonamide

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